Cas no 79638-54-3 (4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid)

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyridine core with a hydroxyphenyl substituent and a carboxylic acid functional group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The presence of both hydroxyl and carboxyl groups enhances its reactivity, facilitating further derivatization for applications in medicinal chemistry, such as the development of bioactive molecules or metal-chelating agents. Its rigid bicyclic framework may also contribute to binding affinity in drug design. The compound is typically handled under controlled conditions due to its potential sensitivity. Analytical characterization is recommended to ensure purity for research applications.
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid structure
79638-54-3 structure
商品名:4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid
CAS番号:79638-54-3
MF:C13H13N3O3
メガワット:259.26062
MDL:MFCD00631977
CID:984792
PubChem ID:3094232

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • 4-(2-Hydroxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid(SALTDATA: FREE)
    • 4-(1-hydroxy-2-phenyl)-4,5,6,7-tetrahydropyrido[3,4-d]imidazole-6-carboxylic acid
    • 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
    • CHEMBL1310530
    • AKOS000300891
    • SMR000171244
    • SR-01000368652-1
    • BS-36163
    • BRD-A09488211-001-07-5
    • 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • AKOS016346824
    • FT-0742631
    • SR-01000368652
    • 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylicacid
    • 79638-54-3
    • MFCD00631977
    • 4-(2-Hydroxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylicacid
    • DTXSID30389133
    • AKOS037491504
    • MLS000553511
    • CS-0360043
    • DB-028554
    • 4-(2-hydroxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • STL512189
    • 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid
    • MDL: MFCD00631977
    • インチ: InChI=1S/C13H13N3O3/c17-10-4-2-1-3-7(10)11-12-8(14-6-15-12)5-9(16-11)13(18)19/h1-4,6,9,11,16-17H,5H2,(H,14,15)(H,18,19)
    • InChIKey: WHUQCPQHHXPQDJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C2C3=C(CC(C(=O)O)N2)N=CN3)O

計算された属性

  • せいみつぶんしりょう: 259.09600
  • どういたいしつりょう: 259.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

  • PSA: 98.24000
  • LogP: 1.13240

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
018379-1g
4-(2-Hydroxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
79638-54-3
1g
$378.00 2023-09-09
A2B Chem LLC
AC42937-1g
2-Morpholin-4-yl-8-nitroquinoline
79638-54-3 95%
1g
$61.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430713-5g
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
79638-54-3 95+%
5g
¥7548.00 2024-07-28
eNovation Chemicals LLC
Y1248262-1g
4-(2-HYDROXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID
79638-54-3 95%
1g
$125 2025-02-25
eNovation Chemicals LLC
Y1248262-5g
4-(2-HYDROXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID
79638-54-3 95%
5g
$315 2025-02-25
TRC
B433883-500mg
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid
79638-54-3
500mg
$ 80.00 2022-06-07
eNovation Chemicals LLC
Y1248262-5g
4-(2-HYDROXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID
79638-54-3 95%
5g
$315 2024-06-07
Fluorochem
055093-5g
4-(2-Hydroxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
79638-54-3 95%
5g
£167.00 2022-03-01
TRC
B433883-50mg
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid
79638-54-3
50mg
$ 50.00 2022-06-07
Chemenu
CM290373-5g
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
79638-54-3 95%
5g
$825 2021-08-18

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid 関連文献

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acidに関する追加情報

Introduction to 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid (CAS No. 79638-54-3)

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid, identified by its CAS number 79638-54-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both hydroxyl and carboxylic acid functional groups in its molecular structure enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The chemical structure of 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid consists of a fused imidazole and pyridine ring system, linked by a tetrahydropyran ring. The 2-hydroxyphenyl substituent at the 4-position introduces a hydroxyl group that can engage in hydrogen bonding interactions, while the 6-carboxylic acid moiety provides a site for further functionalization or salt formation. These features make the compound a versatile intermediate in synthetic chemistry and a promising candidate for exploring novel therapeutic applications.

In recent years, there has been growing interest in imidazopyridine derivatives due to their demonstrated efficacy in various biological assays. Studies have shown that compounds within this class exhibit inhibitory activity against multiple targets, including enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer. The unique structural features of 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid position it as a potential lead compound for further investigation.

One of the most compelling aspects of this compound is its ability to modulate key biological pathways through precise interactions with target proteins. For instance, preliminary studies have suggested that it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. Additionally, its binding affinity for certain ion channels and G protein-coupled receptors has been explored in vitro, indicating potential applications in treating conditions related to neuronal dysfunction.

The synthesis of 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the imidazopyridine core, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, which are crucial for large-scale production.

From a medicinal chemistry perspective, the 2-hydroxyphenyl substituent offers opportunities for further derivatization to enhance pharmacological properties. For example, electronic modifications or introduction of additional polar groups can fine-tune solubility and metabolic stability. Computational modeling techniques such as molecular docking have been employed to predict binding modes and optimize lead compounds based on target interactions.

Current research is focused on evaluating the pharmacokinetic profile of 4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid to assess its bioavailability and potential side effects. Preclinical studies are underway to investigate its efficacy in animal models of inflammation and cancer. The results from these studies will provide critical insights into its therapeutic potential and guide future clinical development efforts.

The compound's structural complexity also makes it an attractive scaffold for structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, researchers can gain detailed insights into its interactions with biological targets. This information is essential for developing analogs with improved potency and selectivity.

In conclusion,4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo4,5-cpyridine-6-carboxylic Acid (CAS No. 79638-54-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing novel therapeutics targeting inflammatory diseases and cancer. As research continues to uncover new applications for this compound,its significance in medicinal chemistry is expected to grow significantly.

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